(Ala1)-par-4 (1-6) (mouse)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

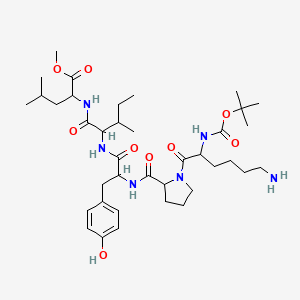

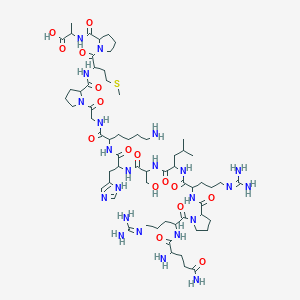

(Ala1)-par-4 (1-6) (マウス) は、プロテアーゼ活性化受容体 4 (PAR4) の合成ペプチドアゴニストです。 この化合物は、マウス PAR4 のアミノ末端テザー型リガンド配列の残基 1-6 および全長配列の残基 60-65 に対応し、位置 1/60 のグリシンがアラニン残基に置換されています 。 この化合物は、ヒト PAR4 を発現する細胞からのイノシトールリン酸の放出を引き起こす上で、PAR4 (1-6) より 10 倍も効果的であることが知られています .

準備方法

合成経路と反応条件

(Ala1)-par-4 (1-6) (マウス) の合成には、ペプチドの合成に一般的に用いられる固相ペプチド合成 (SPPS) が用いられます。このプロセスは、通常、C 末端アミノ酸を固体樹脂に結合させることから始まります。その後、一連の脱保護とカップリング反応により、アミノ酸を順次添加します。 このプロセスにおいて、アラニン残基が位置 1/60 のグリシンに置換されます .

工業的生産方法

(Ala1)-par-4 (1-6) (マウス) の工業的生産は、ラボでの合成と同様の原理に基づいていますが、より大規模に行われます。効率性と一貫性を高めるために、自動ペプチド合成機がしばしば使用されます。 最終生成物は、高純度レベルを確保するために、高速液体クロマトグラフィー (HPLC) で精製されます .

化学反応解析

反応の種類

(Ala1)-par-4 (1-6) (マウス) は、主にペプチド結合の形成と切断反応を起こします。 特定のアミノ酸残基が存在する場合は、酸化と還元反応にも参加できます .

一般的な試薬と条件

(Ala1)-par-4 (1-6) (マウス) の合成と反応に一般的に使用される試薬には、以下のようなものがあります。

カップリング試薬: ペプチド結合の形成には、HBTU、HATU、または DIC が使用されます。

脱保護試薬: 保護基の除去には、TFA (トリフルオロ酢酸) が使用されます。

酸化剤: 酸化反応には、過酸化水素またはヨウ素が使用されます。

還元剤: DTT (ジチオスレイトール) または TCEP (トリス(2-カルボキシエチル)ホスフィン) は、還元反応に使用されます.

主要な生成物

(Ala1)-par-4 (1-6) (マウス) を含む反応から生成される主要な生成物は、通常、目的のペプチド配列であり、潜在的な副生成物として、切断されたペプチドや誤った折り畳みのペプチドが含まれます .

科学研究における用途

(Ala1)-par-4 (1-6) (マウス) は、科学研究において幅広い用途があります。

化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と血小板凝集における PAR4 の役割を調べます。

医学: 心血管疾患や凝固障害における潜在的な治療的用途を探ります。

化学反応の分析

Types of Reactions

(Ala1)-par-4 (1-6) (mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of (Ala1)-par-4 (1-6) (mouse) include:

Coupling Reagents: HBTU, HATU, or DIC for peptide bond formation.

Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups.

Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.

Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) for reduction reactions.

Major Products

The major products formed from the reactions involving (Ala1)-par-4 (1-6) (mouse) are typically the desired peptide sequences, with potential side products including truncated or misfolded peptides .

科学的研究の応用

(Ala1)-par-4 (1-6) (mouse) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigates the role of PAR4 in cellular signaling and platelet aggregation.

Medicine: Explores potential therapeutic applications in cardiovascular diseases and coagulation disorders.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

作用機序

(Ala1)-par-4 (1-6) (マウス) は、プロテアーゼ活性化受容体 4 (PAR4) に結合して活性化することで、その効果を発揮します。この活性化は、細胞内シグナル伝達イベントのカスケードを引き起こし、イノシトールリン酸の放出と血小板の凝集につながります。 関与する分子標的としては、G タンパク質と、ホスホリパーゼ C などの下流エフェクターがあります .

類似化合物との比較

類似化合物

PAR4 (1-6): (Ala1)-par-4 (1-6) (マウス) に比べて、PAR4 のアゴニスト活性が弱いです。

PAR1 (1-6): 別のプロテアーゼ活性化受容体である PAR1 を標的とする別のペプチドアゴニストです。

トロンビン: 研究で参照として使用される PAR4 の天然アゴニストです.

独自性

(Ala1)-par-4 (1-6) (マウス) は、PAR4 に対する高い効力と特異性によって、ユニークです。 位置 1/60 でグリシンをアラニンに置換することで、その活性が向上し、研究と潜在的な治療的用途のための貴重なツールとなっています .

特性

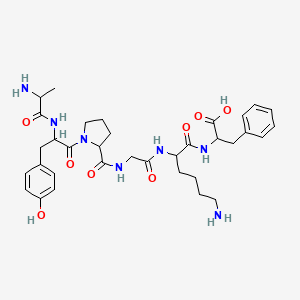

IUPAC Name |

2-[[6-amino-2-[[2-[[1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULJVZXXUQIUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)

![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)